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Compound of Interest

Compound Name: delta-Cyclodextrin

Cat. No.: B1251966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety

considerations for cyclodextrins, with a specific focus on delta-cyclodextrin (δ-CD). It is

important to note that while extensive research exists for alpha-, beta-, and gamma-

cyclodextrins and their derivatives, publicly available safety data specifically for delta-
cyclodextrin is limited. This guide synthesizes the available information and extrapolates

general principles from related cyclodextrins to provide a thorough understanding for research

and development purposes.

Introduction to Delta-Cyclodextrin
Delta-cyclodextrin is a cyclic oligosaccharide composed of nine α-1,4-linked glucopyranose

units.[1] Its larger cavity size compared to the more common alpha-, beta-, and gamma-

cyclodextrins presents unique opportunities for the encapsulation of larger guest molecules,

making it a subject of growing interest in the pharmaceutical and other industries.[1][2] Recent

advancements in templated enzymatic synthesis have made delta-cyclodextrin more

accessible for research and potential commercial applications.[1][2] As with any novel excipient

or active pharmaceutical ingredient, a thorough understanding of its health and safety profile is

paramount.
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To date, delta-cyclodextrin does not have a formal Generally Recognized as Safe (GRAS)

status from the U.S. Food and Drug Administration (FDA), unlike its smaller counterparts.

Alpha-, beta-, and gamma-cyclodextrins are all generally recognized as safe by the U.S. FDA.

[3][4] Beta-cyclodextrin is also approved in Europe as a food additive (E459) with an

acceptable daily intake (ADI) of 5 mg/kg of body weight per day.[3][5] The Joint FAO/WHO

Expert Committee on Food Additives (JECFA) has not specified an ADI for alpha- and gamma-

cyclodextrin due to their favorable toxicological profiles.[5]

Toxicological Profile
Comprehensive toxicological data specifically for delta-cyclodextrin is not readily available in

the public domain. However, the safety profile of cyclodextrins as a class of molecules has

been extensively studied. The primary route of administration significantly influences their

toxicological effects.

Oral Administration
When administered orally, cyclodextrins are generally considered to have low toxicity due to

their poor absorption from the gastrointestinal tract.[6][7][8] The most common side effects

observed at high doses are mild gastrointestinal disturbances, such as loose stools or diarrhea.

[6][9]

Parenteral Administration
Parenteral administration of some cyclodextrins, particularly beta-cyclodextrin, has been

associated with nephrotoxicity at high doses.[3][10][11] This is thought to be due to the

complexation with cholesterol and subsequent deposition in the renal tubules.[6] However,

derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin

(SBE-β-CD) have been developed to have improved safety profiles for parenteral use.[10]

Genotoxicity and Mutagenicity
Studies on cyclodextrin glucanotransferase (CGTase), the enzyme used to produce

cyclodextrins, and on inclusion complexes of other cyclodextrins have generally shown no

evidence of genotoxic or mutagenic effects in bacterial reverse mutation assays (Ames test)

and in vivo micronucleus and comet assays.[12][13][14]
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Cytotoxicity
In vitro cytotoxicity of cyclodextrins varies depending on the specific cyclodextrin, its

concentration, and the cell type. Some studies have indicated that certain cyclodextrin

derivatives can cause hemolysis at high concentrations.[6][15] However, one study has

suggested that delta-cyclodextrin is not hemolytic.[16]

Quantitative Toxicological Data (for Alpha-, Beta-,
and Gamma-Cyclodextrins)
The following table summarizes key toxicological data for the more common cyclodextrins. This

information can serve as a benchmark for the anticipated safety profile of delta-cyclodextrin,

though specific studies are required for confirmation.
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Cyclodextri
n

Test
Species

Route of
Administrat
ion

Value Units Reference

Beta-

Cyclodextrin
Rat (Male) Oral 654 (NOEL) mg/kg/day [3]

Rat (Female) Oral 864 (NOEL) mg/kg/day [3]

Dog (Male) Oral 1831 (NOEL) mg/kg/day [3]

Dog (Female) Oral 1967 (NOEL) mg/kg/day [3]

- Oral 5 (ADI) mg/kg/day [3][5]

Gamma-

Cyclodextrin
- -

Not Specified

(ADI)
- [5]

HP-β-CD Rat Oral
500 (NOEL, 1

year)
mg/kg/day [9]

Dog Oral
1000 (NOEL,

1 year)
mg/kg/day [9]

SBE-β-CD Rat Oral

3600

(NOAEL, 3

months)

mg/kg/day [9]

Dog Oral

3600

(NOAEL, 3

months)

mg/kg/day [9]

NOEL: No-Observed-Effect Level; NOAEL: No-Observed-Adverse-Effect Level; ADI:

Acceptable Daily Intake

Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of safety. Below are

examples of methodologies commonly employed in the toxicological evaluation of

cyclodextrins.
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Acute Oral Toxicity (OECD Guideline 423)
This study provides information on the short-term toxicity of a substance when administered in

a single oral dose.

Test Animals: Typically female rats are used.

Procedure: A single dose of the test substance is administered orally to the animals. Doses

of 300 and 2000 mg/kg are often used.

Observations: The animals are monitored for mortality, clinical signs of toxicity, and changes

in body weight for a period of 14 days.

Endpoint: The study determines the LD50 (median lethal dose) or the maximum tolerated

dose.[17]

Repeated Dose 28-Day Oral Toxicity Study (OECD
Guideline 407)
This study provides information on the potential adverse effects of a substance following

repeated oral administration over 28 days.

Test Animals: Rats of both sexes are typically used.

Procedure: The test substance is administered orally on a daily basis for 28 consecutive

days.

Observations: Animals are observed for clinical signs of toxicity, and changes in body weight,

food, and water consumption. At the end of the study, blood and urine samples are collected

for hematological and biochemical analysis. A full necropsy and histopathological

examination of organs are performed.[17]

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test - OECD
Guideline 471)
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This in vitro assay is used to assess the mutagenic potential of a substance.

Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations

that render them unable to synthesize an essential amino acid are used.

Procedure: The bacterial strains are exposed to the test substance with and without a

metabolic activation system (S9 fraction from rat liver).

Endpoint: A positive result is indicated by a significant increase in the number of revertant

colonies (bacteria that have regained the ability to synthesize the amino acid) compared to

the control.[12][13]

In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a substance on cell viability.

Test System: A suitable cell line (e.g., peripheral blood mononuclear cells - PBMCs) is used.

Procedure: Cells are incubated with various concentrations of the test substance for a

defined period. The MTT reagent is then added, which is converted to a colored formazan

product by metabolically active cells. The amount of formazan produced is proportional to the

number of viable cells and is measured spectrophotometrically.[18]

Endpoint: The IC50 (the concentration of the substance that causes a 50% reduction in cell

viability) is determined.

Signaling Pathways and Experimental Workflows
The primary mechanism of action of cyclodextrins is the formation of inclusion complexes with

guest molecules, which can alter their physicochemical properties.[1] This interaction is

generally not considered to directly interfere with specific signaling pathways in the traditional

sense of a drug binding to a receptor. However, by altering the bioavailability of guest

molecules, cyclodextrins can indirectly influence biological pathways.

Below are diagrams illustrating a general experimental workflow for safety assessment and the

logical relationship of cyclodextrin's mechanism of action.
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Caption: General experimental workflow for the safety assessment of a new substance like

delta-cyclodextrin.
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Caption: Logical relationship of delta-cyclodextrin's mechanism of action via inclusion

complex formation.

Pharmacokinetics and Metabolism
The pharmacokinetic profiles of natural cyclodextrins are similar.[19] Following parenteral

administration, they are rapidly eliminated from the body, with a half-life of around 1.4 to 2

hours, and are primarily cleared through the kidneys.[19][20] Accumulation is not expected in

individuals with normal renal function.[19] After oral administration, cyclodextrins are poorly

absorbed systemically. They are largely fermented by the gut microbiota.[7]

Conclusion and Future Directions
Delta-cyclodextrin holds promise as a novel excipient due to its unique molecular structure.

However, a comprehensive evaluation of its health and safety profile is essential before its
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widespread application. While data from other cyclodextrins provide a valuable framework,

dedicated toxicological and pharmacokinetic studies on delta-cyclodextrin are necessary to

establish its safety for use in pharmaceutical and other products. Researchers and drug

development professionals should proceed with caution and conduct thorough safety

assessments based on established regulatory guidelines. The recent breakthroughs in the

synthesis of delta-cyclodextrin are expected to facilitate these crucial safety studies.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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